

Technical Support Center: Optimizing Org 31318 Efficacy & Overcoming Resistance

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Compound of Interest

Compound Name: Org 31318
CAS No.: 128531-64-6
Cat. No.: B3365922

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Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: **Org 31318** (Mutant p53 Reactivator) Last Updated: 2026-02-05

Core Mechanism & Resistance Landscape[1]

Org 31318 is a small molecule belonging to the quinuclidine class of compounds, structurally related to PRIMA-1 and APR-246. Its primary mechanism of action is the restoration of wild-type conformation to mutant p53 proteins. It functions as a pro-drug, converting into reactive intermediates (often via Michael acceptors) that covalently bind to thiol groups (cysteine residues) in the p53 core domain. This binding induces a thermodynamic shift, refolding the mutant protein into a functional state capable of binding DNA and triggering apoptosis (e.g., via PUMA, NOXA upregulation).

Why Resistance Occurs: Resistance to **Org 31318** is rarely due to a single factor. It is typically a convergence of cellular metabolic shifts and drug efflux mechanisms.

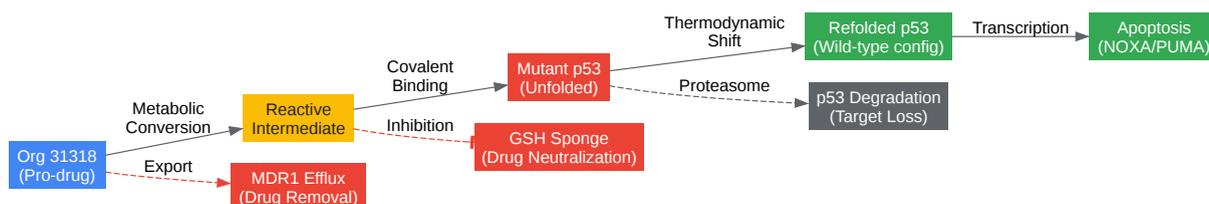
The Resistance Triad

- Glutathione (GSH) "Sponge" Effect: The reactive intermediate of **Org 31318** is electrophilic. High intracellular levels of GSH (a nucleophile) can intercept and neutralize the drug before it reaches p53.

- SLC7A11/xCT Overexpression: This antiporter imports cystine (the precursor to GSH). Upregulation of SLC7A11 creates a hyper-antioxidant state that dampens **Org 31318** efficacy.
- Target Nullification: **Org 31318** requires mutant p53 protein to work. If the cell line deletes the TP53 gene (becoming p53-null) or suppresses protein translation, the drug loses its target.

Interactive Troubleshooting Pathways (Visualized)

The following diagram illustrates the molecular fate of **Org 31318** and the checkpoints where resistance emerges.



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Caption: Figure 1. Molecular trajectory of **Org 31318**. Red dashed lines indicate primary resistance mechanisms (GSH scavenging and Efflux).

Diagnostic Q&A: "Why is my experiment failing?"

Issue 1: "I see no apoptosis in my treated cells."

Diagnosis: The most common cause is a Genotype Mismatch. **Org 31318** is not a general cytotoxic agent; it is a targeted rescue drug.

- Check: Does your cell line express mutant p53 (e.g., R175H, R273H)?

- Validation: If your cells are p53-null (e.g., Saos-2) or Wild-Type (e.g., MCF-7), **Org 31318** will have minimal effect compared to mutant lines (e.g., MDA-MB-231).
- Action: Perform a Western Blot to confirm high levels of p53 protein (mutants usually accumulate) and sequence TP53 if unknown.

Issue 2: "The IC50 is shifting higher (Acquired Resistance)."

Diagnosis: The cells are likely upregulating the NRF2-SLC7A11 axis. Chronic exposure to electrophilic drugs triggers an antioxidant response.

- Mechanism: NRF2 activation increases GSH synthesis. The drug is being "sponged" up by GSH before it can reactivate p53.
- Action: Measure intracellular GSH levels. If elevated, co-treat with a GSH synthesis inhibitor like BSO (Buthionine sulfoximine) to restore sensitivity.

Issue 3: "The compound precipitates in the media."

Diagnosis: Solubility/pH Crash. Quinuclidine derivatives can be sensitive to pH shifts in buffered media.

- Action: Dissolve the stock in high-grade DMSO (anhydrous). Do not exceed 0.5% final DMSO concentration in the well. Ensure media pH is strictly 7.2–7.4.

Quantitative Data Summary: Resistance Markers

Compare your cell line data against these reference profiles to assess resistance potential.

Marker	Role in Resistance	High Risk Profile	Mitigation Strategy
TP53 Status	Drug Target	Null / Wild-Type	Switch to mutant line or use gene editing to introduce mutant.
GSH Levels	Drug Scavenger	> 50 nmol/mg protein	Co-treat with BSO (10-100 μ M).
SLC7A11	Cystine Importer	High mRNA/Protein	Erastin (System Xc-inhibitor).
MDR1 (ABCB1)	Efflux Pump	High Surface Expression	Verapamil or specific P-gp inhibitors.

Validated Experimental Protocols

Protocol A: Confirmation of p53 Refolding (The "Gold Standard")

To prove **Org 31318** is actually engaging the target.

Principle: Mutant p53 exposes a hydrophobic epitope recognized by the antibody PAb240. When refolded to wild-type, this epitope is hidden, and the PAb1620 epitope (wild-type specific) becomes accessible.

- Treatment: Treat cells with **Org 31318** (IC50 concentration) for 6–12 hours.
- Lysis: Lyse cells under non-denaturing conditions (mild lysis buffer: 10 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40). Crucial: Do not vortex or sonicate excessively to preserve conformation.
- Immunoprecipitation (IP):
 - Split lysate into two aliquots.
 - Aliquot 1: Incubate with PAb1620 (detects folded/WT).
 - Aliquot 2: Incubate with PAb240 (detects unfolded/mutant).

- Analysis: Perform Western Blot on the IP eluates using a pan-p53 antibody (e.g., DO-1).
- Expected Result (Successful Rescue):
 - Control: High PAb240 signal, Low PAb1620.
 - **Org 31318** Treated: Decrease in PAb240 signal, Increase in PAb1620 signal.

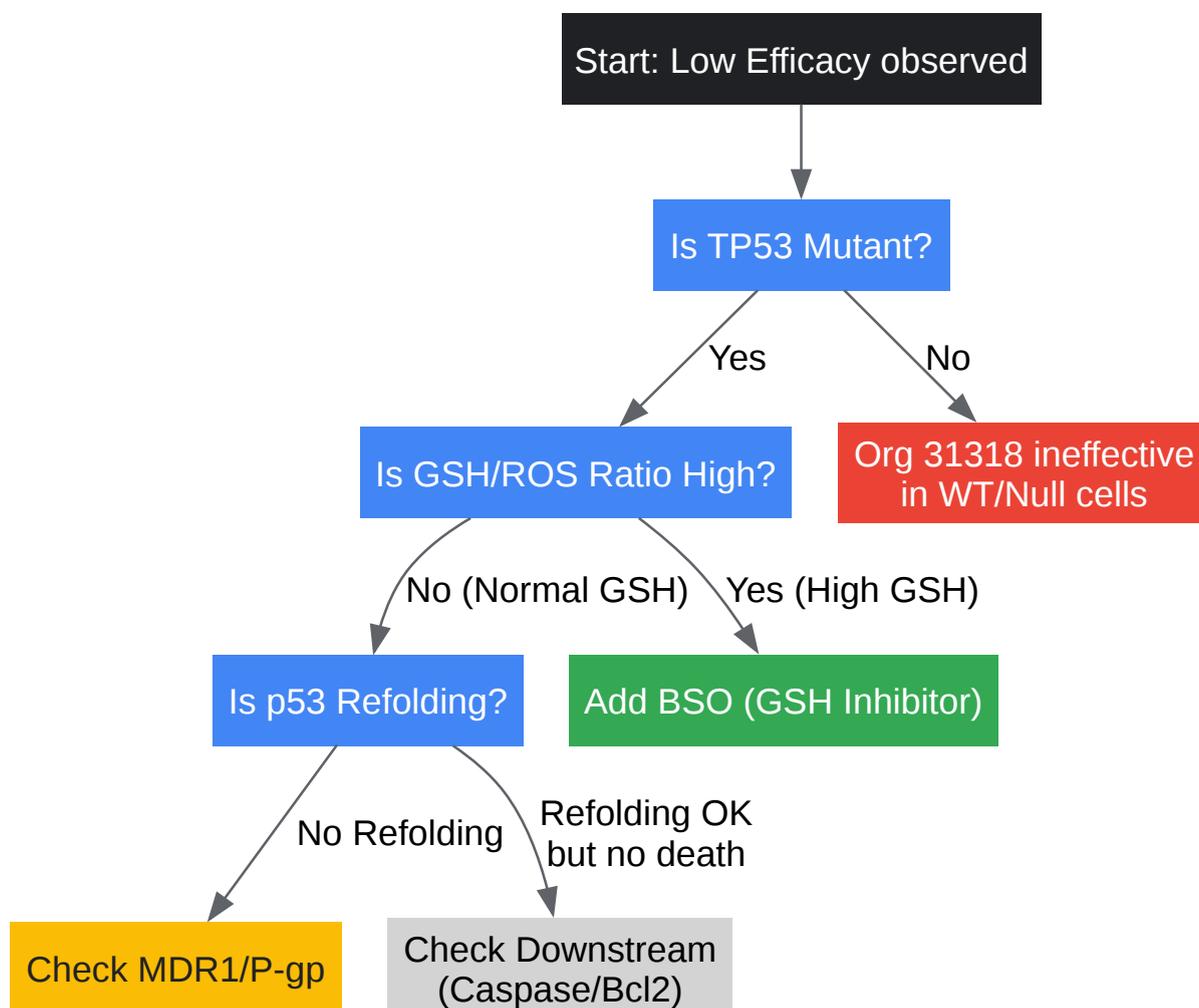
Protocol B: Overcoming GSH-Mediated Resistance

To determine if antioxidant capacity is masking drug efficacy.

- Seeding: Plate cells (e.g., 5,000/well) in 96-well format.
- Pre-treatment: Add L-BSO (Buthionine sulfoximine) at 100 μ M for 12 hours prior to **Org 31318** addition.
 - Note: BSO inhibits gamma-glutamylcysteine synthetase, depleting GSH.
- Drug Addition: Add **Org 31318** in a dose-response curve (0.1 μ M – 100 μ M).
- Readout: Measure viability (CellTiter-Glo or MTT) at 48 hours.
- Interpretation: A significant left-shift in the IC₅₀ curve with BSO indicates GSH was the primary resistance factor.

Troubleshooting Logic Flowchart

Use this logic gate to determine your next experimental step.



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Caption: Figure 2. Decision matrix for troubleshooting resistance in cell lines.

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Sources

- [1. Mutant p53-dependent growth suppression distinguishes PRIMA-1 from known anticancer drugs: a statistical analysis of information in the National Cancer Institute database - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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